molecular formula C6H10N2O2 B12917616 3(2H)-Isoxazolone, 4-(2-aminoethyl)-5-methyl- CAS No. 58728-68-0

3(2H)-Isoxazolone, 4-(2-aminoethyl)-5-methyl-

Cat. No.: B12917616
CAS No.: 58728-68-0
M. Wt: 142.16 g/mol
InChI Key: HTCSMBYLKHMDSV-UHFFFAOYSA-N
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Description

4-(2-Aminoethyl)-5-methylisoxazol-3(2H)-one is a heterocyclic compound that features an isoxazole ring with an aminoethyl and a methyl substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-Aminoethyl)-5-methylisoxazol-3(2H)-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-aminoethylamine with 3-methyl-2-butanone in the presence of a suitable catalyst. The reaction is carried out under reflux conditions, and the product is purified by recrystallization.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

4-(2-Aminoethyl)-5-methylisoxazol-3(2H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can yield amine derivatives.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides and acyl chlorides.

Major Products

    Oxidation: Oxo derivatives of the isoxazole ring.

    Reduction: Amine derivatives.

    Substitution: Various substituted isoxazole derivatives depending on the nucleophile used.

Scientific Research Applications

4-(2-Aminoethyl)-5-methylisoxazol-3(2H)-one has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial and antifungal properties.

    Medicine: Explored for its potential therapeutic applications, including as an anti-inflammatory and analgesic agent.

    Industry: Utilized in the development of novel materials and as a precursor in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of 4-(2-Aminoethyl)-5-methylisoxazol-3(2H)-one involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    2-Aminothiazole: Another heterocyclic compound with similar bioactive properties.

    4-(2-Aminoethyl)benzenesulfonamide: Shares the aminoethyl group and has applications in medicinal chemistry.

    2-(2-Aminoethyl)-4-methyl-1,3-thiazole-5-carboxylic acid: Similar structure with potential therapeutic applications.

Uniqueness

4-(2-Aminoethyl)-5-methylisoxazol-3(2H)-one is unique due to its specific isoxazole ring structure, which imparts distinct chemical and biological properties

Properties

CAS No.

58728-68-0

Molecular Formula

C6H10N2O2

Molecular Weight

142.16 g/mol

IUPAC Name

4-(2-aminoethyl)-5-methyl-1,2-oxazol-3-one

InChI

InChI=1S/C6H10N2O2/c1-4-5(2-3-7)6(9)8-10-4/h2-3,7H2,1H3,(H,8,9)

InChI Key

HTCSMBYLKHMDSV-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=O)NO1)CCN

Origin of Product

United States

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